molecular formula C17H15NO2S B5359749 4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE

4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE

Cat. No.: B5359749
M. Wt: 297.4 g/mol
InChI Key: HHRZEXXDEQPHFC-UHFFFAOYSA-N
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Description

4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a methoxyphenyl group attached via a sulfanyl (thioether) linkage to the quinolinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-[(2-methoxyphenyl)sulfanylmethyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-20-15-8-4-5-9-16(15)21-11-12-10-17(19)18-14-7-3-2-6-13(12)14/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZEXXDEQPHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a sulfanyl-substituted quinolinone intermediate.

    Final Coupling: The final step involves the coupling of the methoxyphenyl-sulfanyl intermediate with the quinolinone core under suitable conditions, such as the use of a base and a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinolinone core can be reduced to the corresponding quinoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Quinoline derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]methyl-1H-benzimidazole
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-{[(2-METHOXYPHENYL)SULFANYL]METHYL}-2(1H)-QUINOLINONE is unique due to its specific combination of a quinolinone core with a methoxyphenyl-sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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